N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a quinoline derivative characterized by a 3,5-dimethoxyphenyl acetamide moiety and a 4-methylbenzenesulfonyl (tosyl) group at position 3 of the quinoline core. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the dimethoxy substituents on the phenyl ring could influence solubility and metabolic stability compared to alkylated analogs.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-8-10-21(11-9-17)35(31,32)24-15-28(23-7-5-4-6-22(23)26(24)30)16-25(29)27-18-12-19(33-2)14-20(13-18)34-3/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHHDDVRFNJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl aldehyde in the presence of a base.
Introduction of the 3,5-Dimethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction, where the quinoline core is reacted with a 3,5-dimethoxyphenyl halide.
Acetylation: The final step involves the acetylation of the quinoline nitrogen using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents for each step.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinolines.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline core makes it a candidate for studying its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with molecular targets in biological systems. The quinoline core can intercalate with DNA, disrupting its function, while the sulfonyl and methoxy groups can enhance its binding affinity to specific proteins. This compound may also inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher molecular weight (~467.1 vs. 337.4–348.8 for analogs) reflects the bulkier sulfonyl group and dimethoxy substitution.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and a sulfonamide group. The presence of methoxy groups on the phenyl ring is believed to enhance its biological activity by improving lipophilicity and binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamides have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Induces apoptosis |
| Compound B | HeLa | 34 | Inhibits cell proliferation |
| Compound C | MCF-7 | 40 | Modulates caspase activity |
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. The quinoline structure is known to interact with various biological macromolecules, potentially leading to altered signaling pathways that promote apoptosis in cancer cells .
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting where patients with advanced cancers were treated with a benzamide derivative. The results showed promising outcomes with significant tumor reduction in some patients, demonstrating the potential clinical relevance of this class of compounds .
Pharmacological Profiles
In addition to anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. Such activities are often attributed to the ability of sulfonamide groups to interact with bacterial enzymes or inflammatory mediators.
Table 2: Pharmacological Profiles of Related Compounds
| Activity Type | Related Compound | Observed Effect |
|---|---|---|
| Antimicrobial | Compound D | Inhibition of bacterial growth |
| Anti-inflammatory | Compound E | Reduction in cytokine release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
